molecular formula C10H12O3 B1297912 Methyl 2-methoxy-6-methylbenzoate CAS No. 79383-44-1

Methyl 2-methoxy-6-methylbenzoate

Cat. No.: B1297912
CAS No.: 79383-44-1
M. Wt: 180.2 g/mol
InChI Key: SWZOXFSVZHAWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-6-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 2-methoxy-6-methylbenzoic acid. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

Methyl 2-methoxy-6-methylbenzoate has diverse applications in scientific research:

Safety and Hazards

Methyl 2-methoxy-6-methylbenzoate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-6-methylbenzoate typically involves the following steps:

    Reduction Hydrogenation Reaction: Using 2-methyl-6-nitrobenzoic acid or its methyl ester as a raw material, methanol as a solvent, hydrogen as a hydrogen source, and palladium carbon or platinum carbon as a catalyst, 2-amino-6-methylbenzoic acid or its methyl ester is prepared by hydrogenation reduction.

    Diazotization, Hydrolysis, and Esterification: The reduction product undergoes diazotization, hydrolysis, and esterification reactions using a diazotization reagent and methanol as a solvent to prepare 2-hydroxy-6-methyl benzoate.

    Methylation Reaction: 2-hydroxy-6-methyl benzoate is methylated using dimethyl sulfate as a methylating agent in the presence of alkali to produce 2-methoxy-6-methyl benzoate.

    Hydrolysis Reaction: The methyl ester of 2-methoxy-6-methyl benzoic acid is mixed with alkali and water, heated for hydrolysis, and then cooled.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-6-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

    Oxidation: Produces 2-methoxy-6-methylbenzoic acid.

    Reduction: Yields 2-methoxy-6-methylbenzyl alcohol or 2-methoxy-6-methylbenzaldehyde.

    Substitution: Forms various substituted derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Similar structure but lacks the methyl group at the 6-position.

    Methyl 4-methoxybenzoate: Has the methoxy group at the 4-position instead of the 2-position.

    Methyl 2-methylbenzoate: Lacks the methoxy group at the 2-position.

Uniqueness

Methyl 2-methoxy-6-methylbenzoate is unique due to the presence of both the methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

methyl 2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-5-4-6-8(12-2)9(7)10(11)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZOXFSVZHAWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343626
Record name Methyl 2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79383-44-1
Record name Benzoic acid, 2-methoxy-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79383-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methoxy-6-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methoxy-6-methylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methoxy-6-methylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methoxy-6-methylbenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-methoxy-6-methylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methoxy-6-methylbenzoate
Customer
Q & A

Q1: What is the significance of Methyl 2-methoxy-6-methylbenzoate in the context of Tetramorium immigrans?

A1: this compound has been identified as the trail pheromone of the pavement ant, Tetramorium immigrans []. This compound, secreted by the Dufour's gland of the ant, plays a crucial role in their communication system. It enables ants to lay trails, guiding nestmates to food sources and maintaining foraging efficiency. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.